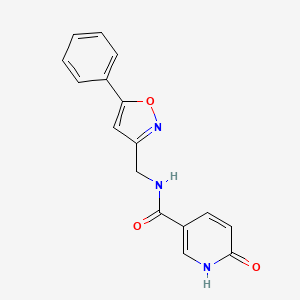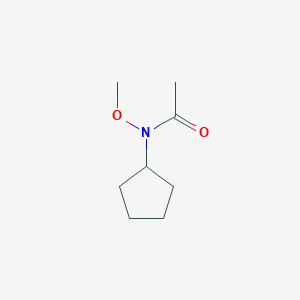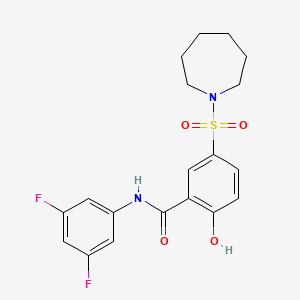
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide, also known as PHT-427, is a chemical compound with potential anti-cancer properties. It belongs to the class of pyridine derivatives and has been extensively studied for its mechanism of action and potential therapeutic applications.
作用机制
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide inhibits the activity of Akt by binding to its PH domain, which is responsible for its membrane localization. This prevents Akt from phosphorylating downstream targets involved in cell survival and proliferation. In addition, 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been shown to inhibit the activity of PDK1, another protein kinase involved in Akt activation.
Biochemical and Physiological Effects:
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
实验室实验的优点和局限性
One advantage of 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is its potential as an adjuvant therapy for chemotherapy. It has also been shown to selectively target cancer cells, leaving normal cells unaffected. However, its mechanism of action is complex and not fully understood, which may limit its use in certain applications. In addition, further studies are needed to determine its toxicity and potential side effects.
未来方向
There are several potential future directions for research on 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide. One area of interest is its potential as a therapy for specific types of cancer, such as breast and prostate cancer. In addition, further studies are needed to determine its toxicity and potential side effects. Another area of interest is the development of analogs with improved potency and selectivity. Overall, 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide shows promise as a potential anti-cancer therapy, and further research is needed to fully understand its potential applications.
合成方法
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3-amino-5-phenylisoxazole with 3-acetyl-1,6-dihydropyridine-2,4-dione, followed by the addition of a carboxylic acid and an amine. The final product is obtained after purification using chromatography techniques.
科学研究应用
6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has been studied extensively for its anti-cancer properties. It has been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. 6-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
属性
IUPAC Name |
6-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-15-7-6-12(9-17-15)16(21)18-10-13-8-14(22-19-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFBXOMPUBPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2870835.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2870836.png)

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2870838.png)
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline](/img/structure/B2870844.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2870845.png)
![2,4-dichloro-N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2870846.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2870848.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870849.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2870850.png)

![(3-Phenyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2870852.png)